Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The key difference lies in the carboxylic acid substituent's position, which is located at position 3 in this compound compared to position 1 in the main compound. Furthermore, this compound highlights the significance of chirality, specifically the (S)-enantiomer, in biological systems. []
Compound Description: 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, found endogenously in the rat brain, has been linked to potential physiological roles. Studies have investigated its effects on locomotor activity in mice and its influence on levels of endogenous amines, amino acids, and metabolites. []
Compound Description: This compound, like 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been identified as an endogenous component of the rat brain, suggesting potential physiological functions. It has also been studied for its effects on locomotor activity in mice, alongside its influence on various endogenous molecules. []
Compound Description: Compound 11a has demonstrated significant antineoplastic activity against various cancer cell lines, including P388 lymphocytic leukemia, B16 melanoma, CD8F1 mammary, L1210 lymphoid leukemia, colon 38, and MX-1 human tumor breast xenograft systems. Its synthesis involves 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a key intermediate, highlighting the compound's utility in developing novel anti-cancer agents. []
Compound Description: (-)-8S-(3-bromo-5-hydroxy-4-methoxy)phenylalanine serves as a crucial starting material in the semi-synthesis of brominated 1,2,3,4-tetrahydroisoquinolines, specifically compounds 5-7, found in the red alga Rhodomela confervoides. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS 626529 is an inhibitor of HIV-1 attachment. It binds to non-ligand bound HIV-1 gp120 to inhibit HIV-1 interaction with host CD4+ T cells and subsequent HIV-1 binding and cell entry. BMS 626529 reduces infectivity of laboratory strains and clinical isolates of HIV-1 (EC50s = 0.4-2,000 and 25-2,000 nM, respectively) with cytotoxic concentration (CC50) values greater than 100 μM in a panel of mammalian cell lines. Temsavir, also known as BMS-626529, is a potent HIV-1 attachment inhibitor. BMS-663068 is also the phosphonooxymethyl prodrug of BMS-626529 that targets HIV-1 gp120 and prevents its binding to CD4(+) T cells. BMS-626529 had half-maximal effective concentration (EC) values of <10 nM against the vast majority of viral isolates; however, susceptibility varied by >6 log, with half-maximal effective concentration values in the low pM range against the most susceptible viruses.
Apricoxib is an orally bioavailable nonsteroidal anti-inflammatory agent (NSAID) with potential antiangiogenic and antineoplastic activities. Apricoxib binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), thereby inhibiting the conversion of arachidonic acid into prostaglandins. Apricoxib-mediated inhibition of COX-2 may induce tumor cell apoptosis and inhibit tumor cell proliferation and tumor angiogenesis. COX-related metabolic pathways may represent crucial regulators of cellular proliferation and angiogenesis. Apricoxib has been used in trials studying the treatment and prevention of Lung Cancer, Breast Cancer, Pancreatic Cancer, Non Small Cell Lung Cancer, and Metastatic Pancreatic Cancer, among others.
Harpagoside analytical standard provided with w/w absolute assay, to be used for quantitative titration. Harpagoside, a naturally occurring iridoid glycoside, is the main bioactive component of medicinal plants like Radix Scrophulariae, Scrophularia ningpoensis, Scrophularia buergeriana and Harpagophytum procumbens. It can exhibit a wide range of biological and pharmacological properties and hence used in the treatment of ailments like pharyngalgia, arthritis, rheumatism, tussis and constipation.
γ-secretase inhibitor. Flurbiprofen enantiomer. Inactive towards COX. Inhibits NF-κB and AP-1 activation. Prevents Aβ42 formation and shows anti-inflammatory and neuroprotective effects in vivo. Orally active. (R)-Flurbiprofen is a COX-inactive enantiomer of the racemic non-selective COX inhibitor flurbiprofen that has diverse biological activities. It inhibits γ-secretase activity in vitro and, in vivo, it reduces formation of amyloid-β peptide 1-42 (Aβ42) and improves axonal transport in young Aβ-plaque free mice but not old mice with existing Aβ plaques in the Tg2576 transgenic model of Alzheimer's disease. (R)-Flurbiprofen inhibits NF-kB activation and DNA binding as well as AP-1 DNA binding in RAW 264.7 macrophages and reduces paw edema in a rat model of zymosan-induced inflammation via COX-independent inhibition of NF-κB and AP-1 activation when administered at doses of 1, 3, and 9 mg/kg. It also suppresses prostate tumor cell growth in vitro by inducing p75NTR protein expression and reduces tumor growth and metastasis in multiple mouse models of intestinal neoplasia. Tarenflurbil is an orally active synthetic enantiomer of flurbiprofen. Tarenflurbil activates c-Jun N terminal kinase, increases AP-1 binding to DNA, and downregulates cyclin D1 expression, resulting in arrest of tumor cells in the G1 phase of the cell cycle and apoptosis. This agent also affects the expression of nuclear factor kappa B, a rapid response transcription factor that stimulates the immune response to tumor cells. R-flurbiprofen does not inhibit the enzyme cyclo-oxygenase. Tarenflurbil is an investigational drug that was studied in patients with mild Alzheimer's disease. It is a selective amyloid lowering agent (SALA) that reduces levels of the toxic peptide amyloid beta 42 (Aβ42) in cultured human cells and in animal models. Aβ42 is the primary initiator of neurotoxicity and amyloid plaque development in the brains of Alzheimer's disease patients. In June 2008 development of the drug for Alzheimer's disease was discontinued. Tarenflurbil has also been used in trials studying the treatment of Prostate Cancer. (R)-flurbiprofen is a flurbiprofen. It is an enantiomer of a (S)-flurbiprofen.
URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, URMC-099 has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, URMC-099 demonstrates anti-inflammatory and neuroprotective effects. URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.
Iguratimod is one of a series of 4H-1-benzopyran-4-ones which has potent anti-inflammatory, analgesic and antipyretic activity. The drug is a selective inhibitor of cyclo-oxygenase-2 (COX-2), and inhibits the production of interleukin-1 (IL-1), IL-6, IL-8 and tumour necrosis factor. Iguratimod is currently under clinical trials ( http://www.simcere.com/english/r&d/Pipeline.asp).
TXA127, also known as Angiotensin i (1-7), is a synthetic heptapeptide identical to endogenous angiotensin-(1-7) with vasodilator and antiproliferative activities. Therapeutic angiotensin 1-7 may inhibit cyclooxygenase 2 (COX-2) and the production of proinflammatory prostaglandins and may activate the angiotensin-(1-7) receptor Mas, resulting in diminished tumor cell proliferation. Activation of the angiotensin-(1-7) receptor Mas, a G-protein coupled, seven transmembrane protein, may down-regulate the phophorylation and activation of Erk1 and Erk2 in the Erk1/Erk2 Mapk signaling pathway.
Selective COX-2 inhibitor. NSAID. Inhibits prostaglandin biosynthesis. Shows anti-inflammatory, analgesic, and antipyretic effects in vivo. Orally active. Blood-brain barrier permeable. Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2 over COX-1 with IC50 values of 0.018 and >15 µM, respectively, for production of prostaglandin E2 (PGE2;) in CHO cells expressing the recombinant human enzymes. In vivo, rofecoxib inhibits carrageenan-induced paw edema and hyperalgesia (ID50s = 1.5 and 1.0 mg/kg, respectively), LPS-induced pyresis (ID50 = 0.24 mg/kg), and M. butyricum-induced arthritis (ID50 = 0.74 mg/kg/day per day) in rats. Formulations containing rofecoxib were previously used in the treatment of pain and arthritis. A selective cyclooxygenase-2 (COX-2) inhibitor. Use as an anti-inflammatory. Rofecoxib is a synthetic, nonsteroidal derivative of phenyl-furanone with antiinflammatory, antipyretic and analgesic properties and potential antineoplastic properties. Rofecoxib binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), resulting in an inhibition of the conversion of arachidonic acid to prostaglandins. COX-related metabolic pathways may represent key regulators of cell proliferation and neo-angiogenesis. Some epithelial tumor cell types overexpress pro-angiogenic COX-2. (NCI04) Rofecoxib is a nonsteroidal antiinflammatory drug (NSAID) that selectively inhibits cyclooxgenase-2 (Cox-2), which was used in the therapy of chronic arthritis and mild-to-moderate musculoskeletal pain. Rofecoxib was withdrawn in 2004 because of an association with an increase in cardiovascular events with its long term use. Rofecoxib had also been linked transient serum aminotransferase elevations during therapy and to rare instances of idiosyncratic drug induced liver disease. Rofecoxib is a butenolide that is furan-2(5H)-one substituted by a phenyl group at position 3 and by a p-(methylsulfonyl)phenyl group at position 4. A selective cyclooxygenase 2 inhibitor, it was used from 1999 to 2004 for the treatment of ostoarthritis, but was withdrawn following concerns about an associated increased risk of heart attack and stroke. It has a role as a cyclooxygenase 2 inhibitor, a non-steroidal anti-inflammatory drug and an analgesic. It is a sulfone and a butenolide.